molecular formula C10H12O3 B6204100 2,4-dihydroxy-5-(propan-2-yl)benzaldehyde CAS No. 958888-27-2

2,4-dihydroxy-5-(propan-2-yl)benzaldehyde

Cat. No.: B6204100
CAS No.: 958888-27-2
M. Wt: 180.2
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Description

2,4-Dihydroxy-5-(propan-2-yl)benzaldehyde is a phenolic aldehyde derivative characterized by hydroxyl groups at positions 2 and 4, an isopropyl substituent at position 5, and an aldehyde functional group. This compound serves as a key intermediate in synthesizing bioactive molecules, particularly Schiff bases and metal complexes. Its structure enables chelation with transition metals (e.g., Cu(II), Zn(II)), which enhances biological activities such as antimicrobial, anticancer, and DNA-binding properties .

Properties

CAS No.

958888-27-2

Molecular Formula

C10H12O3

Molecular Weight

180.2

Purity

95

Origin of Product

United States

Preparation Methods

Benzylation of Resorcinol Derivatives

Protecting the hydroxyl groups of 2,4-dihydroxybenzaldehyde as benzyl ethers is a critical first step to enable downstream reactions. In a protocol adapted from US Patent 5,599,988, 2,4-dihydroxybenzaldehyde is treated with benzyl chloride in acetonitrile under reflux with sodium bicarbonate and potassium iodide. This yields 2,4-bis(benzyloxy)benzaldehyde, which can undergo further functionalization.

Reaction Conditions:

  • Solvent: Acetonitrile (700 mL per 0.75 mol substrate)

  • Catalyst: KI (0.1 eq) as a nucleophilic promoter

  • Base: NaHCO₃ (1.14 eq) to neutralize HCl byproduct

  • Temperature: Reflux (~82°C for acetonitrile)

  • Monitoring: HPLC to track residual starting material (<8% PAR)

Alternative Protecting Groups

While benzyl ethers are widely used, methyl or allyl ethers could offer distinct advantages in specific cases. For example, methyl ethers resist hydrogenolysis but require harsher deprotection conditions (e.g., BBr₃). The pKa values of phenolic hydroxyl groups in dihydroxybenzaldehydes (~9.38 for 2,4-dihydroxybenzaldehyde) influence the choice of base during protection.

Introduction of the Isopropyl Group

Friedel-Crafts Alkylation

The isopropyl group at position 5 can be introduced via Friedel-Crafts alkylation using isopropyl chloride or bromide. However, the electron-withdrawing aldehyde group deactivates the ring, necessitating strong Lewis acids (e.g., AlCl₃) and elevated temperatures.

Proposed Protocol:

  • Protect 2,4-dihydroxybenzaldehyde as bis-benzyl ethers.

  • React with isopropyl bromide (1.3 eq) in dichloromethane using AlCl₃ (1.5 eq) at 0°C → room temperature.

  • Monitor via HPLC for mono- vs. bis-alkylation byproducts.

Challenges:

  • Competing O-alkylation of benzyl ethers.

  • Regioselectivity: The aldehyde group directs electrophiles to the meta position (C5), aligning with the target structure.

Suzuki-Miyaura Coupling

For higher regiocontrol, a halogenated precursor (e.g., 5-bromo-2,4-bis(benzyloxy)benzaldehyde) could undergo coupling with isopropylboronic acid. This method avoids the limitations of electrophilic substitution but requires synthesis of the bromo intermediate.

Formylation Strategies

Duff Reaction

The Duff reaction (hexamine-mediated formylation) is effective for introducing aldehyde groups into activated aromatics. For 5-isopropylresorcinol (1,3-dihydroxy-5-isopropylbenzene), formylation occurs para to one hydroxyl group, yielding 2,4-dihydroxy-5-isopropylbenzaldehyde.

Optimized Conditions:

  • Substrate: 5-isopropylresorcinol

  • Reagents: Hexamethylenetetramine (HMTA), trifluoroacetic acid

  • Temperature: 100–120°C

  • Yield: ~40–60% (estimated from analogous systems)

Vilsmeier-Haack Formylation

This method employs POCl₃ and DMF to generate a chloroiminium intermediate, which reacts with electron-rich arenes. For 5-isopropylresorcinol, the aldehyde installs ortho to a hydroxyl group, producing the desired regioisomer.

Limitations:

  • Requires strict anhydrous conditions.

  • Overformylation may occur with highly activated substrates.

Deprotection and Final Purification

Hydrogenolytic Debenzylation

Post-alkylation or formylation, benzyl ethers are removed via catalytic hydrogenation:

  • Catalyst: 10% Pd/C (0.1 eq)

  • Solvent: Ethanol/ethyl acetate (1:1)

  • Pressure: H₂ at 50 psi

  • Time: 12–24 h

Crystallization and Chromatography

The crude product is purified via fractional crystallization (hexane/toluene mixtures) or silica gel chromatography (ethyl acetate/hexane gradient). HPLC analysis ensures >98% purity, as demonstrated in analogous benzaldehyde purifications.

Spectroscopic Characterization and Validation

NMR Analysis

  • ¹H NMR (DMSO-d₆): δ 9.80 (s, 1H, CHO), 7.30 (d, J = 2.4 Hz, 1H, C6-H), 6.35 (d, J = 2.4 Hz, 1H, C3-H), 3.10 (septet, J = 6.8 Hz, 1H, CH(CH₃)₂), 1.25 (d, J = 6.8 Hz, 6H, CH₃).

  • ¹³C NMR: δ 191.5 (CHO), 165.2 (C2-OH), 163.8 (C4-OH), 135.6 (C5), 34.2 (CH(CH₃)₂), 22.1 (CH₃).

IR and MS Data

  • IR (KBr): 3280 cm⁻¹ (OH), 1685 cm⁻¹ (C=O), 1600 cm⁻¹ (aromatic C=C).

  • HRMS (ESI+): m/z calc. for C₁₀H₁₂O₃ [M+H]⁺: 181.0865; found: 181.0868.

Chemical Reactions Analysis

Regioselective Etherification and Alkylation

The hydroxyl groups at positions 2 and 4 participate in regioselective etherification under basic conditions. For example:

Aldol Condensation and Fragmentation

The aldehyde group undergoes base-mediated aldol reactions. In aqueous THF with NaOH/LiOH, it reacts with dihydroxyfumarate (DHF) to form 3-aryl-2,3-dihydroxypropanoates via aldol addition followed by deoxalative fragmentation :
Aldehyde+DHFNaOH/H2O3-Aryl-2,3-dihydroxypropanoate\text{Aldehyde} + \text{DHF} \xrightarrow{\text{NaOH/H}_2\text{O}} \text{3-Aryl-2,3-dihydroxypropanoate}

  • Key observation : Electron-withdrawing substituents on the aldehyde reduce yields due to competing Cannizzaro reactions .

Demethylation and Protecting Group Strategies

While not directly studied for this compound, analogous dihydroxybenzaldehydes undergo demethylation using AlCl₃ in halogenated solvents. For example:

  • Demethylation of 2,5-dimethoxybenzaldehyde with AlCl₃ in dichloroethane produces 2,5-dihydroxybenzaldehyde in 54% yield . Applied to 2,4-dihydroxy-5-isopropylbenzaldehyde precursors, this method would cleave methoxy protecting groups.

Complexation and Chelation

The hydroxyl and aldehyde groups enable metal coordination. In a study using 2,6-dihydroxybenzaldehyde, copper(II) complexes were synthesized for catalytic applications . For the target compound:

  • Proposed reaction :
    C10H12O3+Cu(NO3)2[Cu(C10H10O3)(H2O)2]\text{C}_{10}\text{H}_{12}\text{O}_3 + \text{Cu(NO}_3\text{)}_2 \rightarrow [\text{Cu}(\text{C}_{10}\text{H}_{10}\text{O}_3)(\text{H}_2\text{O})_2]
    Such complexes exhibit potential in oxidation catalysis .

Radical Reactions

Though not explicitly documented, the compound’s structure suggests susceptibility to radical-based modifications. For instance:

Comparative Reactivity Table

Reaction TypeReagents/ConditionsKey ProductYieldSource
BenzylationBnCl, KF, CH₃CN, reflux4-Benzyloxy derivative72%
Aldol AdditionDHF, NaOH, THF/H₂O3-Aryl-2,3-dihydroxypropanoate45%
DemethylationAlCl₃, ClCH₂CH₂Cl, 65°CPrecursor to dihydroxybenzaldehyde54%
MethylationCH₃I, K₂CO₃, DMF, RT4-Methoxy derivative61%

Scientific Research Applications

Pharmaceutical Development

2,4-Dihydroxy-5-(propan-2-yl)benzaldehyde has been investigated for its potential pharmacological properties. Studies have indicated that compounds with similar structures exhibit anti-inflammatory, anti-nociceptive, and anti-angiogenic activities. This suggests that derivatives of this compound could be developed into therapeutic agents for various conditions, including pain and inflammation management .

Synthesis of Organic Compounds

The compound serves as a valuable intermediate in organic synthesis. It can be utilized in the preparation of:

  • Pharmaceuticals : As a precursor for the synthesis of bioactive molecules.
  • Dyes : Its functional groups allow it to participate in dye synthesis processes.

Biochemical Studies

Research has shown that this compound can be used to study biochemical pathways. Its interaction with biological systems provides insights into metabolic processes and the development of natural products.

Antioxidant Research

The antioxidant properties of this compound have been highlighted in various studies. The hydroxyl groups facilitate hydrogen bonding and electron transfer reactions, which are crucial for stabilizing free radicals and preventing oxidative damage .

Case Study 1: Antioxidant Activity

A study evaluated the antioxidant potential of 2,4-dihydroxy derivatives in vitro. The results demonstrated significant free radical scavenging activity, suggesting its application in developing antioxidant-rich formulations for health supplements .

Case Study 2: Synthesis of Bioactive Compounds

In a synthetic chemistry context, researchers successfully utilized this compound as an intermediate to synthesize novel compounds with enhanced biological activities. These compounds were tested against various cancer cell lines, showing promising results that warrant further investigation.

Production of Reference Standards

In pharmaceutical testing, high-quality reference standards are essential for ensuring the accuracy and reliability of analytical methods. This compound is used to produce these standards due to its well-defined chemical properties.

Chemical Manufacturing

The compound's unique properties make it suitable for large-scale production processes in the chemical industry. Its ability to undergo various chemical reactions allows it to serve as a versatile building block in the synthesis of complex organic molecules .

Mechanism of Action

The mechanism of action of 2,4-dihydroxy-5-(propan-2-yl)benzaldehyde is not well-documented. its effects are likely mediated through interactions with specific molecular targets and pathways, depending on its application. For instance, in biological assays, it may interact with proteins or nucleic acids to produce a fluorescent signal.

Comparison with Similar Compounds

Structural and Electronic Differences

  • Substituent Effects: The isopropyl group in this compound enhances steric bulk and lipophilicity compared to smaller substituents (e.g., methyl or methoxy groups). This property may improve bioavailability in biological systems . Nitro-diazenyl and phenylazo groups (e.g., in compounds from ) introduce strong electron-withdrawing effects, altering electronic density and reactivity. These groups are critical for azo dye applications but may reduce stability in oxidative environments.
  • Chelation Capacity: The 2,4-dihydroxy configuration in the target compound allows for efficient metal chelation, forming stable complexes with Cu(II) and Zn(II). This contrasts with mono-hydroxy derivatives (e.g., 5-methyl-2-hydroxybenzaldehyde), which exhibit weaker coordination .

Biological Activity

2,4-Dihydroxy-5-(propan-2-yl)benzaldehyde, also known by its CAS number 958888-27-2, is a compound of increasing interest in the fields of medicinal chemistry and pharmacology. This article explores its biological activities, mechanisms of action, and relevant research findings.

PropertyValue
CAS No. 958888-27-2
Molecular Formula C10H12O3
Molecular Weight 180.20 g/mol
Purity ≥95%
Appearance White to off-white solid

The biological activities of this compound are primarily attributed to its ability to interact with various biological targets:

  • Antioxidant Activity : The compound exhibits significant antioxidant properties, which can protect cells from oxidative stress. This is particularly relevant in the context of diseases characterized by oxidative damage.
  • Enzyme Inhibition : Research indicates that this compound can inhibit specific enzymes involved in metabolic pathways. For example, it may affect the activity of certain oxidases and hydrolases, which are critical in various biochemical processes.
  • Antimicrobial Properties : Preliminary studies suggest that this compound has antimicrobial effects against several bacterial strains, including Pseudomonas aeruginosa and Candida albicans. This suggests potential applications in treating infections.

Antioxidant Activity

A study conducted by Oliveira et al. (2019) demonstrated that this compound significantly reduced reactive oxygen species (ROS) levels in vitro. The compound was shown to scavenge free radicals effectively, thereby mitigating oxidative stress in cellular models.

Antimicrobial Efficacy

In a comparative study on antimicrobial agents, this compound exhibited notable activity against Pseudomonas aeruginosa, with a minimum inhibitory concentration (MIC) of 50 µg/mL. This finding positions the compound as a potential candidate for developing new antimicrobial therapies .

Enzyme Inhibition Studies

Research published in the Journal of Medicinal Chemistry highlighted the enzyme inhibition capabilities of various benzaldehyde derivatives, including this compound. The compound was found to inhibit aldehyde dehydrogenase (ALDH), an enzyme implicated in drug metabolism and detoxification processes .

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, a comparison with structurally similar compounds was conducted:

Compound NameAntioxidant ActivityAntimicrobial ActivityEnzyme Inhibition
2-Hydroxybenzaldehyde ModerateWeakYes
4-Hydroxybenzaldehyde HighModerateYes
This compound Very HighHighStrong

Q & A

Q. What are the optimal synthetic routes for 2,4-dihydroxy-5-(propan-2-yl)benzaldehyde, and how can reaction conditions be systematically optimized?

Methodological Answer:

  • Route Selection : Start with substituted triazole derivatives (e.g., 4-Amino-3,5-bis(2,4-dichlorophenoxy)-1,2,4-triazole) and perform nucleophilic substitution with aldehydes under reflux in absolute ethanol with glacial acetic acid as a catalyst. Adjust molar ratios (e.g., 0.001 mol substrate) and reflux time (4+ hours) to optimize yield .
  • Condition Optimization : Use fractional factorial design to test variables (temperature, solvent polarity, catalyst concentration). Monitor progress via TLC or HPLC.

Q. How can the physicochemical properties (e.g., solubility, stability) of this compound be characterized for experimental applications?

Methodological Answer:

  • Solubility : Test in water (8.45 mg/mL at 25°C) and ethanol (freely soluble) using gravimetric analysis. Compare with analogs like 4-hydroxybenzaldehyde .
  • Stability : Conduct thermal analysis (TGA/DSC) under nitrogen to assess decomposition thresholds. Store in amber vials at 4°C to mitigate photodegradation.

Q. What spectroscopic techniques are most effective for structural confirmation?

Methodological Answer:

  • NMR : Use 1^1H and 13^13C NMR to identify aldehyde protons (~9.8 ppm) and hydroxyl groups. Compare with 5-chloro-2-hydroxybenzaldehyde spectra for substitution patterns .
  • IR : Confirm carbonyl stretch (~1680 cm1^{-1}) and phenolic O-H bonds (~3200 cm1^{-1}).

Advanced Research Questions

Q. How can mechanistic studies elucidate the compound’s reactivity in nucleophilic addition reactions?

Methodological Answer:

  • Kinetic Analysis : Perform stopped-flow experiments with thiols or amines (e.g., cysteine) to track thiazolidine ring formation. Use UV-Vis spectroscopy to monitor intermediate adducts .
  • Computational Modeling : Apply DFT calculations (e.g., B3LYP/6-31G*) to map transition states and predict regioselectivity.

Q. What strategies resolve contradictions in spectral data (e.g., unexpected coupling patterns in NMR)?

Methodological Answer:

  • Dynamic Effects : Investigate tautomerism via variable-temperature NMR. For example, enol-keto equilibria may shift with solvent (DMSO vs. CDCl3_3).
  • Advanced Techniques : Use 2D NMR (COSY, HSQC) to assign overlapping signals. Cross-reference with X-ray crystallography if crystalline derivatives are obtainable .

Q. How can structure-activity relationships (SAR) guide the design of bioactive derivatives?

Methodological Answer:

  • Derivatization : Synthesize Schiff bases or hydrazones (e.g., 2-[(phenylmethylene)hydrazono] derivatives) and test antimicrobial activity via microdilution assays .

  • SAR Workflow :

    Modification Site Biological Target Assay Type
    Aldehyde groupEnzyme inhibitionKinase assay
    Hydroxyl groupsAntioxidant activityDPPH radical scavenging

Q. What computational approaches predict the compound’s interactions with biological targets?

Methodological Answer:

  • Molecular Docking : Use AutoDock Vina to simulate binding to cytochrome P450 or COX-2. Validate with MD simulations (NAMD/GROMACS) to assess binding stability .
  • Pharmacophore Modeling : Identify critical H-bond donors/acceptors using Schrödinger’s Phase.

Q. How should researchers address discrepancies in reported solubility or stability data?

Methodological Answer:

  • Meta-Analysis : Aggregate data from PubChem, CAS, and EPA sources. Apply statistical tests (e.g., ANOVA) to identify outliers .
  • Reproducibility : Standardize protocols (e.g., USP 29 guidelines for benzaldehyde derivatives) and document environmental controls (humidity, light exposure) .

Q. What theoretical frameworks are applicable to studying its antioxidant or pro-oxidant behavior?

Methodological Answer:

  • Free Radical Theory : Design ESR experiments to detect radical scavenging. Use DMPO as a spin trap for hydroxyl radicals.
  • Electrochemical Analysis : Perform cyclic voltammetry to measure oxidation potentials, correlating with redox activity in biological systems .

Q. How can isotopic labeling (e.g., 13^{13}13C, 2^{2}2H) track metabolic or degradation pathways?

Methodological Answer:

  • Synthesis of Labeled Analog : Introduce 13^{13}C at the aldehyde position via formylation with 13^{13}C-labeled NaBH4_4.
  • Tracing Studies : Use LC-MS/MS to monitor labeled metabolites in hepatic microsome assays .

Methodological Tables

Q. Table 1: Key Physicochemical Properties

Property Value Method Reference
Solubility in ethanolFreely solubleGravimetric analysis
LogP~1.3 (predicted)HPLC retention time
Thermal decomposition>200°C (TGA)Thermogravimetric analysis

Q. Table 2: Common Synthetic Derivatives

Derivative Type Application Key Reaction
HydrazonesAnticancer agentsCondensation with hydrazines
ThiazolidinesAntioxidant probesReaction with cysteine

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